molecular formula C13H8N2O2 B1320041 2-(3-Cyanophenyl)nicotinic acid CAS No. 218138-63-7

2-(3-Cyanophenyl)nicotinic acid

Cat. No. B1320041
CAS RN: 218138-63-7
M. Wt: 224.21 g/mol
InChI Key: KIRZXTAVUYRGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyanophenyl)nicotinic acid , also known as 2-cyanocinnamic acid , is a derivative of cinnamic acid. It features a cyano (CN) group at the 2-position of the phenyl ring. This compound is a conjugate acid of 2-cyanocinnamate .


Molecular Structure Analysis

The molecular formula of this compound is C₁₃H₈N₂O₂ , with a molecular weight of approximately 224.21 g/mol . The structure consists of a nicotinic acid (pyridine-3-carboxylic acid) core with a cyanophenyl group attached at the 2-position.

Scientific Research Applications

Enzymatic Conversion for Nicotinic Acid Production

Research has shown that enzymatic conversion of 3-cyanopyridine is a viable method for producing nicotinic acid, which is then used in food, pharmaceutical, and biochemical industries. Studies have focused on enhancing the recovery and separation process of nicotinic acid using reactive extraction with organophosphorus solvating extractants, such as tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP), demonstrating an efficient alternative to chemical methods with potential for industrial application (Kumar, Wasewar, & Babu, 2008).

Receptor-Mediated Physiological Effects

Nicotinic acid, a form of vitamin B3, has been identified to play significant roles in lipid metabolism through its high-affinity receptor, GPR109A. This interaction leads to the inhibition of lipolysis in adipose tissue, demonstrating the therapeutic potential of nicotinic acid and its derivatives in treating dyslipidemia. The discovery of receptors like GPR109A has opened pathways for developing new drugs to treat lipid disorders, highlighting the importance of receptor studies in understanding the pharmacological effects of nicotinic acid and its analogs (Tunaru et al., 2003).

Synthesis of Derivatives and Industrial Applications

The synthesis and characterization of derivatives from nicotinic acid have been explored for their potential in various applications. For instance, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives provides key intermediates for the manufacture of certain inhibitors, demonstrating the relevance of nicotinic acid derivatives in drug development. Additionally, these studies contribute to the understanding of structure-activity relationships, which are crucial for the design of new compounds with improved efficacy and reduced side effects (Kiss, Ferreira, & Learmonth, 2008).

Mechanism of Action

Target of Action

2-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD via the Preiss–Handler pathway . This pathway involves three stages, with the first stage converting nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid (NAMN) by nicotinic acid phosphoribosyltransferases (NAPRTEC 6.3.4.21) .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox metabolism and NAD-dependent pathways . The compound acts as a precursor to nicotinamide coenzymes, which are vital for these pathways .

Pharmacokinetics

For instance, nicotinic acid has a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action are likely similar to those of nicotinic acid. For example, nicotinic acid has been shown to decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign . This suggests that similar environmental factors could influence the action of this compound.

properties

IUPAC Name

2-(3-cyanophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRZXTAVUYRGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594092
Record name 2-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

218138-63-7
Record name 2-(3-Cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-(3′-cyanophenyl)nicotinate (1.21 g, 5.1 mmol) was partially dissolved in MeOH (40 mL), and lithium hydroxide monohydrate (234 mg dissolved in 6 mL H2O, 5.6 mmol) was added. After 20 hours, the resulting solution was diluted with water and extracted with CHCl3. The aqueous was acidified to pH 4 with 1 M HCl and extracted several times with CHCl3. Solid sodium chloride was added to the aqueous solution and the solution was extracted with 5-10% MeOH/CHCl3. The organic extracts were combined, dried over Na2SO4, filtered, and evaporated to yield a white solid (1.06 g, 93%). 1H NMR (CDCl3): δ8.85 (dd, 1H, J=5.1, J′=1.5), 8.35 (dd, 1H, J=7.6, J′=1.4), 7.84 (s, 1H), 7.75 (m, 2H), 7.55 (t, 1H, J=7.7), 7.47 (m, 1H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.